Piriqualone

Catalog No.
S594679
CAS No.
1897-89-8
M.F
C22H17N3O
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piriqualone

CAS Number

1897-89-8

Product Name

Piriqualone

IUPAC Name

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+

InChI Key

MYGZNGAHFWOCLI-BUHFOSPRSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Synonyms

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one, 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone, B 169, piriqualone, SRC 909

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4

Description

The exact mass of the compound 3-(2-Methylphenyl)-2-(2-(2-pyridinyl)ethenyl)-4(3H)-quinazolinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piriqualone is a synthetic compound belonging to the class of quinazolinone derivatives. Its chemical formula is C22H17N3O, and it is primarily known for its sedative and anxiolytic properties. Piriqualone acts as a non-benzodiazepine anxiolytic agent, which means it can reduce anxiety without the side effects commonly associated with benzodiazepines. The compound has garnered interest for its potential therapeutic applications, particularly in treating anxiety disorders and insomnia.

, including oxidation and nucleophilic substitutions. It can be oxidized to form different derivatives, which may alter its pharmacological properties. Additionally, Piriqualone can participate in cyclization reactions to form more complex structures. For instance, studies have demonstrated that it can be synthesized through a tandem reaction involving deep eutectic solvents, showcasing its versatility in organic synthesis .

Piriqualone exhibits significant biological activity as an antagonist of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This antagonistic action contributes to its sedative effects, making it useful in managing anxiety and sleep disorders. Research has indicated that structural modifications of Piriqualone can enhance its potency and selectivity as an AMPA receptor antagonist .

The synthesis of Piriqualone has been achieved through various methodologies:

  • Tandem Synthesis: A sustainable approach using deep eutectic solvents allows for the efficient production of Piriqualone and its analogues. This method emphasizes eco-friendliness while maintaining high yields .
  • Multi-component Reactions: One-pot reactions have been developed that facilitate the formation of quinazolinone derivatives, including Piriqualone, using readily available reagents under mild conditions .

These methods highlight the compound's accessibility for research and pharmaceutical development.

Piriqualone is primarily used in the field of medicine as a sedative and anxiolytic drug. Its ability to modulate AMPA receptor activity makes it a candidate for treating various neurological conditions, including anxiety disorders and insomnia. While it has been less commonly prescribed in recent years compared to other anxiolytics, ongoing research continues to explore its therapeutic potential.

Piriqualone shares structural similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
MethaqualoneQuinazolinoneSedative, anxiolyticHistorical use as a sleep aid
DiazepamBenzodiazepineAnxiolytic, muscle relaxantCommonly prescribed benzodiazepine
ZolpidemImidazopyridineHypnoticShort-acting sleep aid
ClonazepamBenzodiazepineAnticonvulsant, anxiolyticLong half-life

Piriqualone's uniqueness lies in its specific receptor interactions and its synthesis methods that emphasize sustainability and efficiency. Unlike many benzodiazepines, it offers an alternative mechanism of action that could be beneficial for patients with specific treatment needs.

Piriqualone is a heterocyclic organic compound with the molecular formula C22H17N3O [1] [2] [3]. This formula indicates that the molecule contains 22 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, resulting in a molecular weight of 339.39 g/mol [1] [4]. The structural backbone of piriqualone consists of a quinazolinone core with two key substituents: a 2-methylphenyl group at the N-3 position and a 2-pyridinyl-ethenyl group at the C-2 position [1] [3].

The quinazolinone core of piriqualone features a fused ring system comprising a benzene ring and a pyrimidine ring with a carbonyl group at the C-4 position [5] [6]. This heterocyclic system forms the central scaffold of the molecule, providing structural rigidity and serving as an attachment point for the substituent groups [6] [7]. The 2-methylphenyl group is connected to the N-3 position of the quinazolinone ring, while the 2-pyridinyl-ethenyl group is attached at the C-2 position, creating a complex three-dimensional structure [1] [3] [8].

PropertyValue
Molecular FormulaC22H17N3O
Molecular Weight339.39 g/mol
Core StructureQuinazolin-4-one
Key Substituents3-(2-methylphenyl), 2-(2-pyridin-2-ylethenyl)
Physical StateSolid

The structural representation of piriqualone reveals a non-planar, three-dimensional arrangement where the quinazolinone core maintains planarity while the substituent groups deviate from this plane [9] [10]. This spatial arrangement contributes significantly to the compound's physical and chemical properties, as well as its potential for structural isomerism [10] [11].

IUPAC Nomenclature and Systematic Identification

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for piriqualone is 3-(2-methylphenyl)-2-(2-pyridin-2-ylethenyl)quinazolin-4-one [1] [3]. This name systematically describes the molecular structure by identifying the parent quinazolin-4-one scaffold and specifying the positions and identities of the substituent groups [1] [12].

The IUPAC name can be broken down into its constituent parts to understand the structural elements of piriqualone:

  • "3-(2-methylphenyl)" indicates a 2-methylphenyl (also known as o-tolyl) group attached at the N-3 position of the quinazolinone ring [1] [3].
  • "2-(2-pyridin-2-ylethenyl)" denotes a substituent at the C-2 position consisting of an ethenyl (vinyl) group linked to a pyridine ring at its 2-position [1] [3] [13].
  • "quinazolin-4-one" identifies the parent heterocyclic system, which is a quinazoline ring with a carbonyl group at the C-4 position [5] [6].

Alternative systematic names for piriqualone include 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[2-(2-pyridinyl)ethenyl]- and 2-[2-(2-Pyridyl)vinyl]-3-o-tolyl-4(3H)-quinazolinone [2] [6]. These variations in nomenclature follow different conventions but describe the same molecular structure [2] [3].

The systematic identification of piriqualone through IUPAC nomenclature provides a standardized way to communicate its chemical structure, enabling precise identification and differentiation from related compounds [12] [13].

Registry Systems and Chemical Identifiers

CAS Registry (1897-89-8)

The Chemical Abstracts Service (CAS) Registry has assigned piriqualone the unique identifier 1897-89-8 [1] [2] [5]. This CAS Registry Number serves as a universal identifier that unambiguously distinguishes piriqualone from all other chemical substances in scientific literature and regulatory documentation [2] [8]. The CAS Registry is maintained by the American Chemical Society and is widely recognized as the most authoritative collection of disclosed chemical substance information [5] [8].

The CAS Registry Number 1897-89-8 for piriqualone enables researchers and regulatory bodies to track and reference the compound across various databases, publications, and regulatory submissions [2] [5]. This identifier is particularly valuable in scientific research, patent literature, and regulatory compliance documentation where precise chemical identification is essential [5] [8].

European Community Number (217-590-2)

Piriqualone has been assigned the European Community (EC) Number 217-590-2 [1] [5] [8]. This identifier is part of the European Inventory of Existing Commercial Chemical Substances (EINECS) system, which catalogs chemical substances that were reported to be on the European market between January 1, 1971, and September 18, 1981 [5] [8].

The EC Number 217-590-2 serves as an important regulatory identifier for piriqualone within the European Union's chemical regulatory framework [5] [8]. This number facilitates the tracking and management of piriqualone in various regulatory contexts, including registration, evaluation, authorization, and restriction processes under European chemical regulations [5] [8] [14].

Alternative Chemical Identifiers

Beyond the CAS Registry Number and EC Number, piriqualone is associated with several alternative chemical identifiers that facilitate its identification and tracking across different systems and databases [1] [3] [8]:

Identifier TypeValuePurpose
InChIInChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3International Chemical Identifier providing a standardized text representation of the molecular structure [3] [8]
InChIKeyMYGZNGAHFWOCLI-UHFFFAOYSA-NCondensed, fixed-length format of the InChI, used for database searching and web applications [3] [8]
SMILESCC1=C(C=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C=CC4=NC=CC=C4Simplified Molecular Input Line Entry System notation representing the molecular structure [3] [8]
UNII9O52U70AP4Unique Ingredient Identifier assigned by the FDA for regulatory purposes [1] [8]

These alternative chemical identifiers provide different ways to represent and reference piriqualone in chemical databases, literature, and regulatory documentation [3] [8]. Each identifier system offers specific advantages for different applications, from computational chemistry to regulatory compliance [3] [8] [14].

Structural Isomerism and Conformational Analysis

Piriqualone exhibits several important forms of structural isomerism and conformational variations that significantly influence its three-dimensional structure and potential biological activities [10] [12] [15].

One notable feature of piriqualone is its capacity for atropisomerism, which arises from hindered rotation around the single bond connecting the 2-methylphenyl group to the N-3 position of the quinazolinone ring [10] [15]. The sterically crowded environment surrounding this N-3 aryl group provides sufficient thermal stability for atropisomers to be isolated [10] [15]. This conformational chirality is particularly significant because the different atropisomers may exhibit distinct biological activities and binding affinities [10] [15].

FeatureDescription
DefinitionConformational chirality due to hindered rotation about a single bond
Cause in PiriqualoneSterically crowded environment surrounding the N-3 aryl group (2-methylphenyl)
Rotation BarrierSufficient thermal stability for atropisomers to be isolated
Stereochemical StabilityCan be classified based on half-life of racemization at 37°C
Structural RequirementRequires non-planar arrangement between quinazolinone and N-3 aryl group

Additionally, piriqualone possesses one E/Z isomerism center at the C=C double bond in the 2-(2-pyridin-2-ylethenyl) substituent [3] [16] [17]. This geometric isomerism results from restricted rotation around the carbon-carbon double bond, allowing piriqualone to exist in either E or Z configurations [16] [17]. The interconversion between these isomers typically requires energy input, such as ultraviolet light exposure [16] [17].

Conformational analysis of piriqualone reveals several key features that influence its three-dimensional structure [10] [15] [18]:

  • The N-3 aryl rotation is restricted due to steric hindrance, leading to atropisomerism [10] [15].
  • The ethenyl linker exhibits restricted rotation around the C=C double bond, resulting in E/Z isomerism [16] [17].
  • The pyridine ring can rotate around the single bond connecting it to the ethenyl group, allowing for additional conformational flexibility [15] [18].
  • The ortho-methyl group on the phenyl ring increases steric hindrance, further restricting rotation and stabilizing certain conformations [10] [15].
  • The carbonyl group maintains a fixed planar geometry and participates in resonance with the quinazoline ring system [18] [19].

These conformational characteristics collectively determine the three-dimensional structure of piriqualone and influence its potential interactions with biological targets [10] [15] [18].

Molecular Geometry and Bond Characteristics

The molecular geometry of piriqualone is characterized by a complex three-dimensional arrangement of atoms with distinct bond lengths, angles, and spatial relationships [19] [20] [21]. The quinazolinone ring system forms the central scaffold of the molecule and is essentially planar, while the substituent groups deviate from this plane to varying degrees [19] [20].

The bond characteristics within the quinazolinone structure of piriqualone include several distinct types with characteristic lengths [19] [21] [22]:

Bond TypeTypical Bond Length (Å)Notes
C=O (carbonyl)1.21-1.22Carbonyl group in quinazolinone
C=N (imine)1.24Double bond character in quinazoline ring
C-N (single)1.35-1.42Single bonds involving nitrogen atoms
C-C (benzene ring)1.38-1.42Standard aromatic C-C bonds
C-C (single between sp² carbons)1.43-1.47Single bonds between sp² hybridized carbon atoms
C-H (aromatic)1.08Aromatic C-H bonds

The bond angles within the quinazolinone structure also follow characteristic patterns [19] [22] [23]:

Angle TypeTypical Value (°)Notes
C-C-C (benzene ring)119.0-120.8Angles within the benzene ring portion
C-N-C (quinazoline ring)115.0-120.0Angles at nitrogen atoms in the heterocyclic ring
Dihedral angle (quinazolinone-phenyl)16.9-63.9Varies based on substituents and crystal packing

The overall molecular geometry of piriqualone is characterized by several key features [19] [20] [23]:

  • The quinazolinone ring system maintains planarity due to the sp² hybridization of its constituent atoms and the resulting π-electron delocalization [19] [23].
  • The N-3 aryl group (2-methylphenyl) is twisted with respect to the quinazolinone plane, with dihedral angles typically ranging from 30° to 65° depending on crystal packing forces and substituent effects [19] [20] [23].
  • The 2-pyridinyl-ethenyl group contains a C=C double bond that restricts rotation and contributes to the overall rigidity of this portion of the molecule [16] [19].
  • The methyl substituent at the ortho position of the phenyl ring introduces additional steric constraints that influence the overall molecular geometry [10] [19].
  • The carbonyl oxygen at the C-4 position of the quinazolinone ring can participate in hydrogen bonding interactions, potentially affecting crystal packing and intermolecular associations [19] [23].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

339.137162174 g/mol

Monoisotopic Mass

339.137162174 g/mol

Heavy Atom Count

26

UNII

9O52U70AP4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1897-89-8

Dates

Modify: 2023-07-20

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